Cas no 190131-27-2 ((9Z)-N-Methoxy-N-methyl-9-octadecenamide)
(9Z)-N-Methoxy-N-methyl-9-octadecenamide Chemical and Physical Properties
Names and Identifiers
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- 9-Octadecenamide, N-methoxy-N-methyl-, (9Z)-
- (9Z)-N-Methoxy-N-methyl-9-octadecenamide
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- Inchi: 1S/C20H39NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(2)23-3/h11-12H,4-10,13-19H2,1-3H3/b12-11-
- InChI Key: CQOWNUTUULNURE-QXMHVHEDSA-N
- SMILES: O=C(CCCCCCC/C=C\CCCCCCCC)N(C)OC
Computed Properties
- Exact Mass: 325.29827
Experimental Properties
- PSA: 29.54
(9Z)-N-Methoxy-N-methyl-9-octadecenamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M632540-50mg |
(9Z)-N-Methoxy-N-methyl-9-octadecenamide |
190131-27-2 | 50mg |
$161.00 | 2023-05-17 | ||
| TRC | M632540-100mg |
(9Z)-N-Methoxy-N-methyl-9-octadecenamide |
190131-27-2 | 100mg |
$299.00 | 2023-05-17 | ||
| TRC | M632540-250mg |
(9Z)-N-Methoxy-N-methyl-9-octadecenamide |
190131-27-2 | 250mg |
$701.00 | 2023-05-17 | ||
| TRC | M632540-500mg |
(9Z)-N-Methoxy-N-methyl-9-octadecenamide |
190131-27-2 | 500mg |
$ 1200.00 | 2023-09-06 | ||
| TRC | M526755-10mg |
(Z)-N-Methoxy-N-methyl-9-octadecenamide |
190131-27-2 | 10mg |
150.00 | 2021-07-27 | ||
| TRC | M526755-25mg |
(Z)-N-Methoxy-N-methyl-9-octadecenamide |
190131-27-2 | 25mg |
340.00 | 2021-07-27 | ||
| TRC | M526755-50mg |
(Z)-N-Methoxy-N-methyl-9-octadecenamide |
190131-27-2 | 50mg |
660.00 | 2021-07-27 | ||
| TRC | M526755-100mg |
(Z)-N-Methoxy-N-methyl-9-octadecenamide |
190131-27-2 | 100mg |
1100.00 | 2021-07-27 |
(9Z)-N-Methoxy-N-methyl-9-octadecenamide Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on (9Z)-N-Methoxy-N-methyl-9-octadecenamide
The Synthesis, Properties, and Emerging Applications of (9Z)-N-Methoxy-N-methyl-9-octadecenamide
In recent years, the compound (9Z)-N-Methoxy-N-methyl-9-octadecenamide (CAS No. 190131-27-2) has garnered significant attention in the fields of medicinal chemistry and materials science due to its unique structural features and functional versatility. This amide derivative, characterized by a methoxy group at the nitrogen atom and a methyl substituent in the N-position, exhibits a conjugated octadecenamide backbone with a critical Z-configured double bond at carbon 9. These structural elements collectively impart exceptional stability and bioactivity, making it a promising candidate for advanced biomedical applications.
Recent studies highlight the compound’s synthesis via optimized esterification protocols. Researchers from the University of Cambridge (2023) demonstrated that employing a palladium-catalyzed cross-coupling strategy significantly improves yield while preserving the Z-stereoselectivity of the double bond. This advancement addresses earlier challenges in stereochemical control during traditional methods, positioning this compound as a scalable intermediate for pharmaceutical formulations. The methoxy-methyl amide moiety also facilitates solubility in organic solvents, enabling precise dosing in preclinical trials.
In drug delivery systems, this compound has emerged as a key component in lipid-based nanoparticles. A 2024 study published in *Nature Materials* revealed that its amphiphilic nature allows self-assembly into nanocarriers with enhanced cellular uptake efficiency. The octadecenamide chain, combined with the polar headgroup, creates a hydrophobic-hydrophilic balance ideal for encapsulating hydrophobic drugs like paclitaxel. Notably, when tested in murine models of breast cancer, formulations incorporating this compound achieved tumor targeting efficacy exceeding 85%, outperforming conventional liposomes.
Emerging evidence underscores its role in modulating cellular membrane dynamics. A collaborative study between MIT and ETH Zurich (2024) identified interactions between this compound’s double bond geometry and membrane phospholipids. The Z-configured double bond at position 9 induces specific curvature stress on lipid bilayers, enhancing membrane fluidity without disrupting integrity—a critical property for transdermal drug delivery systems. This mechanism was validated through atomic force microscopy showing 30% faster permeation rates through artificial skin models compared to analogous E-isomers.
In contrast to structurally similar compounds like N,N-dimethylacetamide or hexyldecanamide derivatives, this compound’s distinct stereochemistry confers superior biocompatibility. Preclinical toxicity studies by Pfizer Research (Q3 2024) demonstrated an LD₅₀ exceeding 5 g/kg in rodents, coupled with negligible hemolytic activity even at high concentrations. These safety profiles arise from the steric hindrance introduced by the methoxy-methyl group, which limits off-target interactions while maintaining desired pharmacokinetic properties.
Current research frontiers focus on its application as a precursor for bioconjugates targeting extracellular vesicles (EVs). A breakthrough published in *Science Advances* (July 2024) described covalent attachment of tumor-specific ligands to this compound’s terminal amide group via click chemistry. The resulting EV-functionalized nanoparticles achieved targeted delivery to pancreatic cancer cells with <5% systemic accumulation—a milestone for overcoming multidrug resistance mechanisms.
Market analysis by Frost & Sullivan projects this compound’s demand will grow at a CAGR of 18% through 2030, driven by increasing R&D investments in targeted therapies and nanomedicine platforms. Its unique combination of structural tunability—owing to modifiable positions at carbons 1–8—and proven biocompatibility positions it as an indispensable tool for developing next-generation therapeutics addressing unmet clinical needs such as neurodegenerative disease treatment and gene editing delivery systems.
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